molecular formula C10H11N3O3 B13050031 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid

2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13050031
M. Wt: 221.21 g/mol
InChI Key: ABURXIYWSXZQKV-UHFFFAOYSA-N
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Description

2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . Another approach involves the Diels–Alder reaction between key intermediates and subsequent conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Industrial Production Methods: Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogenation with palladium on carbon are frequently used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can modulate neurotransmitter levels and affect various biological pathways.

Comparison with Similar Compounds

Uniqueness: 2-(4-Oxopiperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6H,1-4H2,(H,15,16)

InChI Key

ABURXIYWSXZQKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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